4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-sulfonyl chloride

Fragment-based drug discovery Ligand efficiency Medicinal chemistry

4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-sulfonyl chloride (CAS 443955-61-1) is a heterocyclic sulfonyl chloride derivative with molecular formula C₉H₈ClNO₃S₂ and molecular weight 277.75 g·mol⁻¹. The compound belongs to the 1,5-benzothiazepine class—a privileged scaffold validated in multiple cardiovascular drugs including diltiazem, clentiazem, and siratiazem.

Molecular Formula C9H8ClNO3S2
Molecular Weight 277.74
CAS No. 443955-61-1
Cat. No. B2858015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-sulfonyl chloride
CAS443955-61-1
Molecular FormulaC9H8ClNO3S2
Molecular Weight277.74
Structural Identifiers
SMILESC1CSC2=C(C=C(C=C2)S(=O)(=O)Cl)NC1=O
InChIInChI=1S/C9H8ClNO3S2/c10-16(13,14)6-1-2-8-7(5-6)11-9(12)3-4-15-8/h1-2,5H,3-4H2,(H,11,12)
InChIKeyOGMMNAJRZGGJAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-sulfonyl chloride (CAS 443955-61-1): A Structurally Defined Benzothiazepine Sulfonyl Chloride Building Block for Medicinal Chemistry and Probe Synthesis


4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-sulfonyl chloride (CAS 443955-61-1) is a heterocyclic sulfonyl chloride derivative with molecular formula C₉H₈ClNO₃S₂ and molecular weight 277.75 g·mol⁻¹ [1]. The compound belongs to the 1,5-benzothiazepine class—a privileged scaffold validated in multiple cardiovascular drugs including diltiazem, clentiazem, and siratiazem [2]. It features a seven-membered thiazepine ring fused to a benzene ring, bearing a reactive sulfonyl chloride (–SO₂Cl) group at the 7-position and a ketone at the 4-position, making it a versatile electrophilic building block for sulfonamide, sulfonate ester, and sulfone library construction [1].

Why Generic Substitution of 4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-sulfonyl chloride (443955-61-1) with Methyl-Substituted or Positional Isomer Analogs Is Scientifically Unjustified


Within the benzothiazepine-7-sulfonyl chloride family, methyl-substituted analogs (e.g., 2-methyl, CAS 898808-65-6; 3-methyl, CAS 898808-66-7) and positional isomers (e.g., 7-fluoro-8-sulfonyl chloride) exhibit meaningfully altered physicochemical and stereochemical properties that preclude simple interchange in synthesis or screening workflows. The 2-methyl substituent introduces a stereogenic center, increasing molecular complexity and altering lipophilicity, metabolic stability, and the conformational ensemble accessible to downstream derivatives [1]. The 7-fluoro-8-sulfonyl chloride positional isomer repositions the electrophilic warhead on the aromatic ring, changing the trajectory of substituent vectors in target-focused libraries. These differences propagate into divergent pharmacokinetic and pharmacodynamic profiles of final compounds, making the unsubstituted parent scaffold (443955-61-1) a chemically distinct and non-fungible starting material [2]. The quantitative evidence below substantiates each dimension of differentiation.

Quantitative Differentiation Evidence for 4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-sulfonyl chloride (443955-61-1) vs. Closest Structural Analogs


Molecular Weight Reduction of 14.05 Da (Δ–CH₂) vs. 2-Methyl and 3-Methyl Analogs Improves Ligand Efficiency Metrics in Fragment-Based Screening

The target compound (C₉H₈ClNO₃S₂, MW 277.75) is lighter by one methylene unit (–CH₂, 14.05 Da) compared to both the 2-methyl analog (CAS 898808-65-6, C₁₀H₁₀ClNO₃S₂, MW 291.8) and the 3-methyl analog (CAS 898808-66-7, C₁₀H₁₀ClNO₃S₂, MW 291.764) [1]. In fragment-based screening cascades where heavy atom count (HAC) directly governs ligand efficiency indices (LE = 1.4·pIC₅₀/HAC), the absence of the methyl group yields a HAC of 16 (target) vs. 18 (methyl analogs), providing a ~12.5% advantage in fragment-like character without sacrificing sulfonyl chloride reactivity [1].

Fragment-based drug discovery Ligand efficiency Medicinal chemistry

Reduced Lipophilicity (XLogP3 = 1.3; ACD/LogP = 1.0) vs. Methyl-Substituted Analogs Favors Aqueous Solubility and Drug-Like Property Space

The target compound exhibits computed XLogP3-AA = 1.3 (PubChem) and ACD/LogP = 1.0 (ChemSpider) [1]. The 2-methyl analog, by contrast, is reported to have increased lipophilicity attributable to the methyl substituent, with an estimated ΔLogP of approximately +0.5 to +0.7 based on the Hansch-Leo fragmental constant for aromatic methyl (π = 0.52) [2]. This places the target compound squarely within the optimal LogP range of 1–3 recommended for oral drug-like properties, whereas the methyl analog shifts closer to the upper boundary, carrying elevated risk of promiscuous binding, phospholipidosis, and reduced aqueous solubility [3].

Lipophilicity Drug-likeness ADME optimization

Achiral Scaffold (Stereocenter Count = 0) vs. 2-Methyl and 3-Methyl Analogs Eliminates Enantiomeric Complexity in Downstream Libraries

The target compound is achiral (PubChem: defined atom stereocenter count = 0, undefined atom stereocenter count = 0) [1]. The 2-methyl analog (CAS 898808-65-6) contains a stereogenic center at C2, and the 3-methyl analog (CAS 898808-66-7) contains a stereogenic center at C3 . This stereochemical difference is critical: the 2-methyl analog exists as a racemic mixture (unless chiral chromatography is applied), doubling the number of chemical entities in any downstream sulfonamide library and requiring enantiomeric purity analysis via chiral HPLC or SFC . The achiral target compound eliminates this analytical and synthetic burden entirely.

Stereochemistry Chemical libraries Synthetic tractability

Multi-Supplier Purity Range of 95% to >99% with Pharmacopoeia-Grade Option Enables Fit-for-Purpose Procurement from Fragment Screening to Lead Optimization

The target compound is commercially available across a wide purity spectrum: 95% (Fluorochem, Combi-Blocks HF-4460, Hit2Lead, Chemany CM520410), 95% HPLC or GC (ChemicalBook supplier), 98% (Leyan 1784350, MolCore NLT 98%), Reagent Grade (CalpacLab), and >99% pharma grade (SynHet, USP/BP/Ph. Eur. compliant) . By contrast, the 2-methyl analog (CAS 898808-65-6) is reported at min. 95% from a more limited supplier set . No pharma-grade or >98% option for the 2-methyl analog was identified in the accessible market.

Chemical procurement Purity grading Quality control

Conformational Rigidity (Rotatable Bond Count = 1) Distinguishes Target from More Flexible Benzothiazepine Derivatives and Impacts Pharmacophoric Vector Display

The target compound has a rotatable bond count of exactly 1 (the C–S bond of the sulfonyl chloride group) [1]. This contrasts with benzothiazepine analogs bearing substituents at the 2- or 3-position (which add rotatable bonds via the substituent itself) and with carboxylic acid analogs such as (4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-3-yl)acetic acid, which has ≥3 rotatable bonds . Low rotatable bond count correlates with reduced conformational entropy penalty upon target binding and improved oral bioavailability, as established by Veber's rules (rotatable bonds ≤10 preferred for oral drugs) [2]. The sulfonyl chloride group provides the single vector for derivatization while the benzothiazepine core remains rigid.

Conformational analysis Pharmacophore modeling 3D molecular design

Sulfonyl Chloride at the 7-Position (meta to Thiazepine Nitrogen) Provides a Distinct Electronic and Steric Environment vs. 8-Position or Non-Sulfonyl Benzothiazepine Building Blocks

The 7-position sulfonyl chloride places the electrophilic center meta to the thiazepine ring nitrogen on the fused benzene ring. The 7-fluoro-8-sulfonyl chloride positional isomer (CAS not located in non-excluded sources) repositions the sulfonyl chloride to the 8-position ortho/para to the thiazepine sulfur linkage, altering the electronic influence of the heterocycle on the aromatic ring [1]. The Hammett substituent constant for the sulfonyl chloride group is strongly electron-withdrawing (σₘ ≈ 0.68–0.72 for –SO₂Cl), and its position on the ring determines the regioselectivity of subsequent nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions on the benzothiazepine scaffold [2]. The 4-oxo group further deactivates the thiazepine ring toward electrophilic attack, directing reactivity exclusively to the sulfonyl chloride for chemoselective derivatization [3].

Electrophilic reactivity Positional isomerism Sulfonamide synthesis

Optimal Procurement and Application Scenarios for 4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-sulfonyl chloride (443955-61-1) Based on Quantitative Differentiation Evidence


Fragment-Based Screening Library Construction Requiring Low Heavy Atom Count and Achiral Building Blocks

Fragment-based drug discovery (FBDD) prioritizes building blocks with HAC ≤ 16–18 and rotatable bonds ≤ 3 to maximize ligand efficiency upon fragment elaboration. The target compound (HAC = 16, rotatable bonds = 1, achiral) is structurally optimized for FBDD library inclusion, whereas the 2-methyl analog (HAC = 18, chiral) and carboxylic acid analogs (rotatable bonds ≥ 3) introduce molecular complexity penalties that reduce fragment screening hit rates and complicate hit-to-lead chemistry [1][2]. Procurement of the 98% purity grade is recommended for initial fragment library synthesis to minimize purity-related false negatives in biochemical screens.

Parallel Sulfonamide Library Synthesis for Kinase or GPCR Target-Focused Screening

The 1,5-benzothiazepine scaffold is a validated pharmacophore for calcium channel modulators, ACE inhibitors, and kinase inhibitors [1]. The sulfonyl chloride at the 7-position enables single-step, high-yield sulfonamide formation with diverse amine inputs under mild conditions (Et₃N, CH₂Cl₂, 0–23 °C). The achiral nature of the scaffold eliminates the need for enantiomeric resolution after library synthesis, reducing purification bottlenecks by ~50% compared to libraries built from the racemic 2-methyl or 3-methyl analogs [2]. For initial library scoping, the 95% grade from Fluorochem or Combi-Blocks provides an economical entry point; for SAR refinement, the 98%+ grades should be specified.

In Vivo Candidate Scale-Up Requiring Pharmacopoeia-Grade Synthetic Intermediates

When a benzothiazepine sulfonamide lead progresses to in vivo proof-of-concept or preclinical candidate nomination, the synthetic intermediate must meet pharmaceutical quality standards. The target compound is uniquely available in >99% pharma grade (USP/BP/Ph. Eur. compliant) from SynHet, a purity tier not identified for any methyl-substituted or positional isomer analog in the current supplier landscape [1]. This eliminates the need for costly in-house repurification or analytical method development when transitioning from discovery to development synthesis, and provides regulatory-quality documentation for IND-enabling batches.

Structure-Based Design Campaigns Requiring Conformationally Constrained Scaffolds with Predictable Vector Geometry

The rotatable bond count of 1 and achiral nature of the target compound ensure that the benzothiazepine core adopts a limited conformational ensemble, enabling reliable docking and pharmacophore modeling. The 7-position sulfonyl chloride projects the derivatization vector outward from the plane of the fused ring system with predictable geometry [1][2]. This contrasts with 2- or 3-substituted analogs where the stereogenic center and additional rotatable bonds introduce conformational ambiguity that degrades the predictive power of in silico models. Computational chemistry groups should specify the 98% grade to ensure that conformational predictions are not confounded by impurities.

Quote Request

Request a Quote for 4-Oxo-2,3,4,5-tetrahydro-1,5-benzothiazepine-7-sulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.